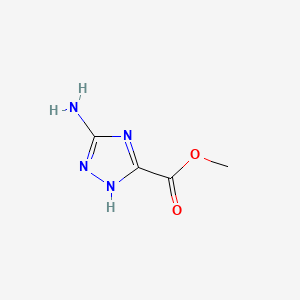

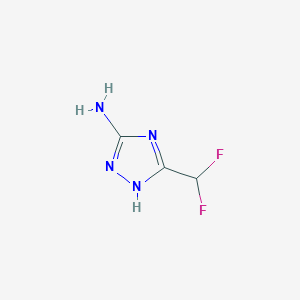

3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Difluoromethyl compounds are of significant interest in the field of medicinal chemistry1. They are used in a wide range of applications including medicines, agrochemicals, and refrigerants2. The difluoromethyl group is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups3.

Synthesis Analysis

The synthesis of difluoromethyl compounds has seen rapid growth in recent years, thanks to the development of new reagents and catalysts2. The past decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode1.

Molecular Structure Analysis

The molecular structure of difluoromethyl compounds is characterized by the presence of a difluoromethyl group (CF2H). This group can be incorporated through fluorination or fluoroalkylation, which introduces a trifluoromethyl (CF3), difluoromethyl (CF2H), or monofluoromethyl (CH2F) group2.

Chemical Reactions Analysis

Difluoromethyl compounds can undergo a variety of chemical reactions. For example, they can participate in fluorination and fluoroalkylation reactions, which involve the formation of carbon-fluorine bonds and fluorinated carbon-carbon bonds, respectively2.

Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds can vary widely depending on their specific structure. However, they generally have a molecular weight in the range of 100-200 g/mol56.

Scientific Research Applications

High Thermal Stability Materials

One application of derivatives of this compound is in the creation of high thermal stability and insensitive fused triazole-triazine energetic materials. Such materials, noted for their excellent thermal stability, moderate energetic performance, and insensitivity to mechanical stimulation, are promising candidates for heat-resistant energetic materials (Zhengfeng Yan et al., 2021).

Microwave-Assisted Synthesis

In the realm of synthetic chemistry, the compound serves as a building block in a microwave-assisted synthesis process for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This process is highlighted for its efficiency in producing structurally diverse compounds, which have potential applications in medicinal and agricultural chemistry (L. Tan, F. Lim, A. Dolzhenko, 2017).

Photophysical Properties

Another study explores a metal- and oxidant-free synthesis method for fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly method produces compounds that exhibit fluorescence and aggregation-induced emission properties, suggesting potential applications in optical materials and organic electronics (Wei Guo et al., 2021).

Industrial Applications

A review on the industrial applications of 3- and 4-amino-1,2,4-triazoles, closely related to the compound , details their use in agriculture, medicine, and high-energy materials. This includes the production of plant protection products, known drugs with hepatoprotective and antioxidant activity, and materials for explosives and propellants (V. Nazarov et al., 2022).

Energetic Properties

Research also delves into the synthesis of nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds, demonstrating the potential of such structures in creating high-energy materials suitable for gas generators (D. Srinivas, V. Ghule, K. Muralidharan, 2014).

Safety And Hazards

Safety data sheets for difluoromethyl compounds recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised78.

Future Directions

The field of difluoromethylation is expected to see further landmark achievements as organofluorine compounds are used increasingly in everyday applications2. There is a growing interest in developing more environmentally friendly processes for the synthesis of these compounds1.

Please note that this information is general and may not apply specifically to “3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine”. For more detailed and specific information, further research would be necessary.

properties

IUPAC Name |

5-(difluoromethyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2N4/c4-1(5)2-7-3(6)9-8-2/h1H,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQYPFRFKQHBER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-1H-1,2,4-triazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.